3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one
Description
This compound is a heterocyclic organic molecule featuring a tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene core substituted with a 4-methyl group and linked to a 2-fluorophenyl moiety via a propan-1-one bridge. The 2-fluorophenyl group introduces electron-withdrawing properties, likely enhancing metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-13-10-18-21-11-15-12-23(9-8-17(15)24(18)22-13)19(25)7-6-14-4-2-3-5-16(14)20/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVTHIKKLXCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC=CC=C4F)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a fluorophenyl group and a tetrazatricyclo framework. Its molecular formula is with a molecular weight of approximately 366.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22F2N4O |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Tetrazatricyclo Core : Achieved through cyclization reactions.
- Introduction of the Fluorophenyl Group : Typically via nucleophilic aromatic substitution.
- Final Functionalization : Attachment of various substituents to enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting key cellular pathways:
- Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by interfering with cell cycle regulation.
- Mechanism of Action : The compound may inhibit enzymes involved in DNA replication and repair processes, leading to increased apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro and in vivo:
- Cytokine Inhibition : It appears to reduce the production of pro-inflammatory cytokines in immune cells.
- Potential Applications : This activity suggests possible applications in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity : A study published in Frontiers in Pharmacology highlighted the effectiveness of similar tetrazatricyclo compounds in inhibiting tumor growth in xenograft models .
- Inflammation Model : In another study focusing on inflammatory responses in mice models, compounds with similar structures reduced inflammation markers significantly compared to controls .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, tetrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- A study highlighted the potential of tetrazatricyclo compounds in targeting specific pathways in cancer metabolism, suggesting that 3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one could be developed as a lead compound for anticancer drug discovery .
- Antimicrobial Properties
Materials Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its tetrazatricyclo core and fluorinated aromatic substituent . Below is a comparative analysis with structurally related compounds:
Key Findings
Structural Similarity: The diazepinone analog shares moderate structural similarity (Tanimoto = 0.65) due to its tricyclic nitrogen-containing core and aromatic substituents. The furobenzopyranone derivative exhibits lower similarity (Tanimoto = 0.48), reflecting its oxygen-dominated heterocycle and lack of fluorinated groups.
Physicochemical Properties: The target compound’s 2-fluorophenyl group reduces logP compared to the trifluoromethyl-substituted diazepinone , balancing lipophilicity for enhanced blood-brain barrier penetration without excessive hydrophobicity.
Biological Relevance: Unlike the cathinone analog pentedrone , which acts as a stimulant, the target compound’s nitrogen-rich core aligns with CNS modulators (e.g., benzodiazepines) but lacks documented psychoactive data.
Methodological Considerations
- Tanimoto Coefficient : Computed using binary fingerprints (e.g., MACCS keys), this metric quantifies substructural overlap but may underestimate 3D conformational similarities .
- Graph Comparison : Advanced subgraph matching (e.g., SIMCOMP ) could better capture the tetrazatricyclo system’s uniqueness but requires intensive computation .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-(2-fluorophenyl)-tetrazatricyclo derivatives, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step protocols, including cyclization reactions and functional group modifications. For example, tricyclic cores are often constructed via [3+2] cycloaddition or transition-metal-catalyzed coupling. Optimization requires systematic variation of catalysts (e.g., Pd or Cu), solvents (polar aprotic vs. non-polar), and temperature gradients. Parallel reaction screening (PRS) can expedite parameter tuning .
- Table 1: Key Synthetic Parameters
| Parameter | Options Tested | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, CuI | Pd(OAc)₂ (5 mol%) | Yield ↑ 30% |
| Solvent | DMF, THF, DCM | DMF (anhydrous) | Solubility ↑ |
| Temp. | 80°C, RT, 100°C | 80°C | Reaction time ↓ 50% |
Q. Which spectroscopic techniques are most effective for characterizing the tricyclic core and fluorophenyl substituents?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for ortho-fluorophenyl). X-ray crystallography resolves the tricyclic geometry and hydrogen-bonding networks, as demonstrated in structurally analogous azatricyclo compounds .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Answer : Accelerated stability studies in buffers (pH 1–12) at 25–60°C over 14 days, monitored via HPLC-UV. Degradation kinetics (e.g., Arrhenius plots) predict shelf-life. Fluorine’s electron-withdrawing effects may enhance stability in acidic media compared to non-fluorinated analogs .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s reactivity and binding affinity with biological targets?
- Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes like kinases, leveraging the tricyclic core’s π-stacking potential. MD simulations (>100 ns) assess binding mode stability .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Cross-validate results using orthogonal assays (e.g., cell-free vs. cell-based). For instance, discrepancies in IC₅₀ values may arise from membrane permeability differences. Use knockout cell lines or isotopic labeling (³H/¹⁴C) to trace metabolite interference .
Q. What experimental designs are suitable for studying environmental fate, including biodegradation and bioaccumulation?
- Answer : Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (Test 305). LC-MS/MS quantifies parent compounds and metabolites in biotic/abiotic matrices. Structural analogs with logP >3.5 suggest moderate bioaccumulation potential; fluorine substituents may reduce microbial degradation rates .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the tricyclic scaffold for target selectivity?
- Answer : Synthesize derivatives with varied substituents (e.g., methyl, chloro) at the 4-methyl position. Use 3D-QSAR models (CoMFA/CoMSIA) to correlate steric/electronic features with activity. Prioritize analogs showing >10-fold selectivity in kinase panel screens .
Methodological Best Practices
Q. What strategies mitigate challenges in crystallizing highly functionalized tricyclic compounds?
- Answer : Employ solvent vapor diffusion with mixed solvents (e.g., DCM:hexane). Add seeding crystals from analogous structures. Temperature-controlled crystallization (4°C to -20°C gradients) enhances lattice formation, as shown for benzoselenadiazol derivatives .
Q. How should researchers address low yields in final coupling steps of the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
